molecular formula C22H26N2O5S B2909421 N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-26-8

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2909421
CAS No.: 899980-26-8
M. Wt: 430.52
InChI Key: PGAOJWVAOQBXJQ-UHFFFAOYSA-N
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Description

N-(2-((4-Benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole-5-carboxamide core linked via a sulfonylethyl group to a 4-benzylpiperidine moiety.

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c25-22(19-6-7-20-21(15-19)29-16-28-20)23-10-13-30(26,27)24-11-8-18(9-12-24)14-17-4-2-1-3-5-17/h1-7,15,18H,8-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAOJWVAOQBXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzo[d][1,3]dioxole ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving benzyl halides and piperidine derivatives.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead compound in drug discovery programs aimed at developing new medications.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzo[d][1,3]dioxole-5-carboxamide Derivatives
  • Antidiabetic Agents : Compound IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) demonstrated potent α-amylase inhibition and hypoglycemic effects in diabetic mice . Unlike the target compound, IIc lacks the sulfonylethyl-piperidine group, highlighting the importance of substituents in therapeutic targeting.
  • Umami Flavor Compounds : N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide () is metabolized differently due to its alkyl chain, emphasizing how lipophilic groups influence application (flavor vs. drug design) .
Sulfonyl- and Piperidine-Containing Analogs
  • M5 PAM Development : N-Benzyl-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylpiperidine-4-carboxamide () shares a sulfonyl-piperidine motif but replaces the benzodioxole with a dihydrodioxin ring. This compound’s synthesis via sulfonyl chloride coupling suggests a plausible route for the target compound .
  • STING Agonists : BNBC (6-bromo-N-(naphthalen-1-yl)-benzo[d][1,3]dioxole-5-carboxamide) exhibits antitumor activity via STING pathway activation . The target compound’s benzylpiperidine group may alter receptor binding compared to BNBC’s bromo-naphthyl substituent.

Physicochemical Properties

Melting Points and Solubility
  • Derivatives like N-(2-chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide () have melting points >220°C, likely due to nitro and chloro groups enhancing crystallinity . The target compound’s sulfonylethyl linker and benzylpiperidine may lower its melting point, improving solubility for oral bioavailability.
  • Umami flavor analogs (e.g., N-heptan-4-yl) are liquids or low-melting solids, reflecting their non-polar alkyl chains .
Therapeutic Potential
  • Antidiabetic Effects : The benzo[d][1,3]dioxole core in IIc () correlates with hypoglycemic activity. The target compound’s piperidine-sulfonyl group could modulate CNS-linked metabolic pathways, expanding its utility beyond α-amylase inhibition .
  • Antitumor Activity : BNBC’s STING agonism () suggests the target compound may also interact with immune pathways, though its benzylpiperidine moiety might redirect activity toward neurological targets .
Neurological Targets
  • Piperidine derivatives (e.g., ) are explored for CNS disorders due to blood-brain barrier permeability . The target compound’s 4-benzylpiperidine group positions it as a candidate for dopamine or sigma receptor modulation.

Biological Activity

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may interact with various biological pathways, making it a candidate for therapeutic applications.

Structural Overview

The compound's structure can be described as follows:

  • Core Structure : Benzodioxole
  • Functional Groups : Sulfonamide, carboxamide
  • Side Chain : 4-benzylpiperidine

This unique combination suggests potential interactions with neurotransmitter systems and other biological targets, particularly in the context of pharmacological research.

Antidiabetic Potential

Recent studies have explored the antidiabetic effects of benzodioxol derivatives, including compounds structurally similar to this compound. One study synthesized various benzodioxol carboxamide derivatives and assessed their activity against α-amylase, an enzyme involved in carbohydrate metabolism. The findings indicated that certain derivatives exhibited significant inhibitory effects on α-amylase, with IC50 values ranging from 0.68 µM to 0.85 µM, while demonstrating minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Anticancer Activity

In addition to its antidiabetic properties, compounds derived from benzodioxole structures have shown promising anticancer activity. For example, one derivative demonstrated significant efficacy against multiple cancer cell lines with IC50 values between 26 µM and 65 µM. These findings highlight the potential of benzodioxole derivatives in cancer therapeutics .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit α-amylase suggests it may play a role in regulating glucose metabolism.
  • Interaction with Neurotransmitter Systems : The presence of the benzylpiperidine moiety indicates potential interactions with neurotransmitter receptors, which could influence pain modulation and other neurological functions.
  • Immune Modulation : Similar compounds have been investigated for their effects on Toll-like receptors (TLRs), which are crucial in immune response regulation .

Research Findings and Case Studies

StudyCompoundActivityIC50 ValueNotes
IIcα-Amylase Inhibition0.68 µMLow cytotoxicity on normal cells
IIdAnticancer (various lines)26–65 µMSignificant efficacy observed
-Immune modulation (Toll-like receptors)-Potential therapeutic applications

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